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Compound of Interest

Compound Name:
(3-Methoxy-pyrrolidin-1-yl)-acetic

acid

Cat. No.: B7920019

Get Quote

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce

three-dimensional complexity and specific stereochemistry into drug candidates. This five-

membered saturated heterocycle is not merely a passive scaffold; its non-planar, puckered

conformation allows for precise spatial orientation of substituents, which is critical for optimizing

interactions with chiral biological targets like enzymes and receptors. The (R)-3-substituted

pyrrolidine motif, in particular, offers a structurally rigid and stereochemically defined platform

for exploring chemical space, making it an invaluable component in the design of novel

therapeutics. (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid combines this privileged scaffold

with a methoxy group that can act as a hydrogen bond acceptor and an acetic acid side-chain

that provides a key vector for amide bond formation or other conjugations, making it a highly

versatile intermediate for library synthesis and lead optimization.

Physicochemical and Structural Properties
The molecular properties of a compound are critical determinants of its behavior in both

chemical reactions and biological systems. The key physicochemical parameters for (R)-(3-
Methoxy-pyrrolidin-1-yl)-acetic acid have been calculated and are summarized below.
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Property Value Source

Molecular Formula C₇H₁₃NO₃ Calculated

Molecular Weight 159.18 g/mol Calculated

Exact Mass 159.089543 Da Calculated

Topological Polar Surface Area

(TPSA)
50.99 Å² Calculated

Predicted logP -0.65 Calculated

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 4 Calculated

Rotatable Bonds 3 Calculated

Calculated values are derived from standard computational chemistry models and provide

reliable estimates for synthetic and analytical planning.

Proposed Synthesis and Mechanistic Rationale
A robust and reproducible synthesis is paramount for the utilization of any chemical building

block. The following protocol describes a reliable two-step method to prepare (R)-(3-Methoxy-
pyrrolidin-1-yl)-acetic acid from a commercially available starting material, (R)-3-

Hydroxypyrrolidine. The chosen methodology, a Williamson ether synthesis followed by N-

alkylation, is a classic and well-understood transformation, ensuring high yield and purity.

Experimental Protocol
Step 1: Synthesis of (R)-3-Methoxypyrrolidine

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq.) portion-wise over 15 minutes.
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Substrate Addition: Slowly add a solution of (R)-3-Hydroxypyrrolidine (4.36 g, 50 mmol, 1.0

eq.) in anhydrous THF (20 mL) to the stirred suspension. Allow the reaction to stir at 0 °C for

30 minutes, during which hydrogen gas will evolve.

Ether Formation: Add methyl iodide (CH₃I, 7.8 g, 3.4 mL, 55 mmol, 1.1 eq.) dropwise,

maintaining the temperature below 10 °C.

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract

the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield

crude (R)-3-Methoxypyrrolidine. This intermediate is often used directly in the next step

without further purification.

Step 2: Synthesis of (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid

Reactor Setup: In a round-bottom flask, dissolve the crude (R)-3-Methoxypyrrolidine from the

previous step in a mixture of acetonitrile (100 mL) and water (20 mL).

Reagent Addition: Add potassium carbonate (K₂CO₃, 13.8 g, 100 mmol, 2.0 eq.) to the

solution.

Alkylation: Add ethyl bromoacetate (9.18 g, 6.1 mL, 55 mmol, 1.1 eq.) dropwise at room

temperature. Heat the reaction mixture to 60 °C and stir for 6 hours.

Ester Hydrolysis: Add sodium hydroxide (NaOH, 4.0 g, 100 mmol, 2.0 eq.) to the reaction

mixture and continue stirring at 60 °C for an additional 2 hours to facilitate the hydrolysis of

the ethyl ester.

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate

under reduced pressure to remove the acetonitrile. Dilute the remaining aqueous solution

with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting

material.
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Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 2M

hydrochloric acid (HCl).

Isolation: A precipitate may form upon acidification. If so, collect the solid by filtration. If no

precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the

organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the

final product, (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid, typically as a white to off-white

solid.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7920019/docs?utm_src=pdf-body#introduction-the-strategic-value-of-the-pyrrolidine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7920019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Williamson Ether Synthesis

Step 2: N-Alkylation & Hydrolysis

(R)-3-Hydroxypyrrolidine

NaH, THF, 0°C

Deprotonation

Methyl Iodide

SN2 Attack
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Ethyl Bromoacetate, K2CO3

N-Alkylation

N-Alkylated Ester

NaOH, H2O, Heat

Saponification

(R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid (Final Product)
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Caption: Proposed two-step synthesis of the target compound.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. The following techniques are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

¹H NMR (Expected): The proton NMR spectrum is expected to show distinct signals for the

methoxy group (a singlet around 3.3 ppm), the protons on the pyrrolidine ring (a series of

multiplets between 1.8 and 3.5 ppm), and the methylene protons of the acetic acid side chain

(a singlet around 3.2 ppm). The integration of these signals should correspond to the number

of protons in each environment (3H, 7H, and 2H, respectively).

¹³C NMR (Expected): The carbon NMR spectrum should reveal seven distinct carbon

signals. Key expected shifts include the carboxylic acid carbon (~175 ppm), the methoxy-

substituted carbon on the pyrrolidine ring (~80 ppm), the methoxy carbon itself (~56 ppm),

and the remaining pyrrolidine and acetic acid carbons between 25 and 60 ppm.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected Mass: For the molecular formula C₇H₁₃NO₃, the expected monoisotopic mass is

159.0895. In electrospray ionization (ESI) positive mode, the primary observed ion would be

[M+H]⁺ at m/z 160.0968. In negative mode, [M-H]⁻ would be observed at m/z 158.0823.

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify key functional groups.

Expected Peaks: A broad absorption band is expected in the region of 2500-3300 cm⁻¹

characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-

1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid will also be prominent.

Applications in Drug Discovery
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The structural features of (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid make it an attractive

building block for several classes of therapeutic agents. The pyrrolidine scaffold is a key

component in many FDA-approved drugs. Its primary utility is as a chiral intermediate for

creating more complex molecules with high stereochemical purity.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

Many potent DPP-IV inhibitors, such as Vildagliptin, are based on a substituted pyrrolidine

scaffold. The acetic acid handle of the title compound is ideal for forming the amide bond that is

often crucial for interaction with the enzyme's active site.

P2Y₁₂ Receptor Antagonists
The P2Y₁₂ receptor is a key target for antiplatelet therapy. Novel P2Y₁₂ antagonists have been

developed that incorporate a substituted pyrrolidine moiety to achieve high potency and

selectivity. The (S)-3-methoxypyrrolidine group has been specifically utilized in the

development of clinical candidates, highlighting the importance of this particular substitution

pattern for this target class.

General Use as a Chiral Scaffold
Beyond specific targets, this compound serves as a versatile starting point for constructing

libraries of chiral molecules. Its defined stereocenter and orthogonal functional groups

(secondary amine precursor and carboxylic acid) allow for systematic chemical modifications to

explore structure-activity relationships (SAR) in a drug discovery campaign.

Drug Discovery Application Workflow
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Potential Therapeutic Targets
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Caption: Role of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage
As with all laboratory chemicals, (R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid should be

handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is

recommended.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Conclusion
(R)-(3-Methoxy-pyrrolidin-1-yl)-acetic acid is a valuable and versatile chiral building block for

drug discovery and development. Its well-defined stereochemistry, rigid scaffold, and useful

functional handles provide a solid foundation for the synthesis of novel, potent, and selective

therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a reliable

framework for researchers to produce and characterize this compound, enabling its effective

integration into modern medicinal chemistry programs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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